molecular formula C13H8BrNO6S B3034193 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate CAS No. 1432437-84-7

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Cat. No.: B3034193
CAS No.: 1432437-84-7
M. Wt: 386.18 g/mol
InChI Key: ROLGKJGEYURWOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate typically involves the following steps:

    Formylation: The addition of a formyl group to the phenyl ring.

    Sulfonation: The attachment of a nitrobenzenesulfonate group to the phenyl ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. This ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate exhibits anticancer properties. In vitro studies have demonstrated a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases, which are critical for the apoptotic process.

Case Study:

  • Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
  • Method : Cells were treated with varying concentrations of the compound.
  • Results : A significant reduction in cell proliferation was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
  • : The compound shows promise as a potential therapeutic agent in breast cancer treatment.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties and demonstrates significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Case Study:

  • Objective : Assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Method : The disk diffusion method was employed to determine the inhibition zones.
  • Results : Inhibition zones ranged from 12 mm to 20 mm depending on the bacterial strain and concentration used.
  • : The compound exhibits broad-spectrum antibacterial activity, warranting further investigation into its use as an antibiotic.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and nitrobenzenesulfonate group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a formyl group and a nitrobenzenesulfonate group on the same phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Biological Activity

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (CAS No. 1432437-84-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C13H10BrN2O5S
  • Molecular Weight : 372.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is significant in the context of drug design, where modifying target interactions can enhance therapeutic efficacy.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases, which are critical for the apoptotic process. In vitro studies demonstrated a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that it demonstrates significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A significant reduction in cell proliferation was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
    • : The compound shows promise as a potential therapeutic agent in breast cancer treatment.
  • Antimicrobial Study :
    • Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to determine the inhibition zones.
    • Results : Inhibition zones ranged from 12 mm to 20 mm depending on the bacterial strain and concentration used.
    • : The compound exhibits broad-spectrum antibacterial activity, warranting further investigation into its use as an antibiotic.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundYesYesProtein modification via covalent bonding
4-Nitrophenyl sulfonateModerateWeakNon-specific enzyme inhibition
Brominated phenolic compoundsYesModerateReactive oxygen species generation

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO6S/c14-12-7-9(8-16)1-6-13(12)21-22(19,20)11-4-2-10(3-5-11)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLGKJGEYURWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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